molecular formula C16H13NO5 B14801087 Avenanthramide 1c CAS No. 116764-16-0

Avenanthramide 1c

Cat. No.: B14801087
CAS No.: 116764-16-0
M. Wt: 299.28 g/mol
InChI Key: LLPIRWBXMYKFQM-SOFGYWHQSA-N
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Description

Avenanthramide 1c is a phenolic alkaloid primarily found in oats (Avena sativa). . This compound has garnered significant interest due to its potential health benefits and applications in various fields, including medicine and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Avenanthramide 1c can be synthesized through the reaction of hydroxycinnamic acids with anthranilic acid derivatives. The process typically involves the use of hydroxycinnamoyl-CoA and hydroxyanthranilate as substrates, catalyzed by the enzyme hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT) . The reaction conditions often include a buffered aqueous solution and controlled temperature to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from oat kernels. The extraction process includes grinding the oats, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Avenanthramide 1c undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or neutral conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium hydroxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phenolic derivatives .

Comparison with Similar Compounds

Avenanthramide 1c is unique among avenanthramides due to its specific molecular structure and biological activity. Similar compounds include:

This compound stands out due to its stability and potent biological activities, making it a valuable compound for various applications.

Properties

CAS No.

116764-16-0

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C16H13NO5/c18-13-7-5-10(9-14(13)19)6-8-15(20)17-12-4-2-1-3-11(12)16(21)22/h1-9,18-19H,(H,17,20)(H,21,22)/b8-6+

InChI Key

LLPIRWBXMYKFQM-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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